molecular formula C20H19N3O B2491796 N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide CAS No. 2415631-80-8

N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide

Cat. No.: B2491796
CAS No.: 2415631-80-8
M. Wt: 317.392
InChI Key: HQYOPTGNUQADBA-UHFFFAOYSA-N
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Description

N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with methyl groups at positions 4 and 4. The carboxamide group at position 2 is further modified with a benzhydryl moiety (diphenylmethyl), imparting significant lipophilicity and steric bulk. This structural motif is common in medicinal chemistry, where benzhydryl groups are employed to enhance binding affinity to hydrophobic pockets in target proteins.

The synthesis of such compounds typically involves cyclization reactions to form the pyrimidine core, followed by substitution at the carboxamide position. Structural determination of such molecules often employs X-ray crystallography, with software like SHELX being widely used for refinement and analysis .

Properties

IUPAC Name

N-benzhydryl-4,6-dimethylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-14-13-15(2)22-19(21-14)20(24)23-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYOPTGNUQADBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide typically involves the reaction of benzhydryl chloride with 4,6-dimethylpyrimidine-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules, providing a framework for further modifications and functionalization. The compound's unique structure allows it to participate in various chemical reactions, enhancing its utility in synthetic pathways.

Reagent in Chemical Reactions
The compound acts as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile makes it suitable for developing new materials and compounds with specific properties.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including HepG2 and A549 cells. The mechanism involves the induction of apoptosis through modulation of specific molecular targets within cancer cells .

Antileishmanial Activity
Recent studies have explored the potential of pyrimidine derivatives, including this compound, as antileishmanial agents. Compounds targeting dihydrofolate reductase (DHFR) from Leishmania major have shown promising inhibitory effects, suggesting a pathway for developing treatments against leishmaniasis .

Pharmaceutical Development

Therapeutic Applications
The compound is under investigation for its therapeutic applications in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development aimed at conditions such as cancer and infectious diseases. The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and selectivity against target enzymes or receptors .

Mechanism of Action
this compound interacts with specific molecular targets within biological systems, influencing enzyme activity and cellular processes. This interaction can lead to significant biological effects such as inhibition of cell growth or induction of cell death in malignant cells .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in synthesizing other valuable compounds highlights its importance in chemical manufacturing processes.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Anticancer PropertiesInduced apoptosis in HepG2 and A549 cell lines with IC50 < 10 µM.
Antileishmanial ActivityShowed selective inhibition of LmDHFR with SI values > 80.
Mechanism ExplorationIdentified key interactions with RXRα leading to apoptosis induction.

Mechanism of Action

The mechanism of action of N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 786728-45-8), provides a basis for comparison . Key differences include:

Feature N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide N-benzyl-N-(4,6-dimethylbenzothiazol-2-yl)-7-methyl-triazolo-pyrimidine-2-carboxamide
Pyrimidine Substitution 4,6-dimethyl 7-methyl (on fused triazolo ring)
Carboxamide Substituent Benzhydryl (diphenylmethyl) Benzyl (single phenyl) and 4,6-dimethylbenzothiazol
Additional Rings None Triazolo[1,5-a]pyrimidine fused ring; benzothiazol ring
Molecular Complexity Moderate High (due to fused heterocycles)

Implications of Structural Differences

  • Lipophilicity and Solubility : The benzhydryl group in the target compound increases lipophilicity compared to the benzyl substituent in the triazolo-pyrimidine analog. This may enhance membrane permeability but reduce aqueous solubility.
  • The benzothiazol group may confer selectivity for thiazole-binding enzymes or receptors.
  • Synthetic Accessibility : The target compound’s lack of fused rings simplifies synthesis compared to the triazolo-pyrimidine analog, which requires multi-step heterocycle formation.

Limitations and Knowledge Gaps

  • No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) is available for the target compound, limiting functional comparisons.

Biological Activity

N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid derivatives with benzhydryl amines. Various methods have been reported for the preparation of pyrimidine derivatives, including cyclocondensation reactions and nucleophilic substitutions .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. For instance, compounds with a similar structure have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and proliferation .

Enzymatic Inhibition

This compound has shown promise as an inhibitor of certain enzymes. Its structural similarity to known enzyme inhibitors suggests potential activity against targets such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer metastasis and other pathological conditions .

Neuroprotective Effects

Some derivatives of pyrimidines have been explored for their neuroprotective effects, particularly as inhibitors of acetylcholinesterase (AChE). This activity is crucial in the context of neurodegenerative diseases like Alzheimer's disease. The binding affinity and selectivity at the active site of AChE can be enhanced through structural modifications in the pyrimidine ring .

Case Studies

  • Anticancer Activity : A study evaluating various 4,6-dimethylpyrimidine derivatives reported that specific modifications led to increased cytotoxicity against breast cancer cell lines. The results indicated that compounds with bulky substituents at the nitrogen positions exhibited enhanced activity .
  • Enzyme Inhibition : In a comparative analysis of piperazine derivatives, it was found that those structurally related to this compound effectively inhibited human acetylcholinesterase. The study utilized molecular docking techniques to predict binding affinities and interaction modes .
  • Neuroprotective Studies : Research on neuroprotective agents highlighted that certain pyrimidine derivatives could significantly reduce amyloid-beta aggregation, a hallmark of Alzheimer’s pathology. The modulation of AChE activity was linked to improved cognitive functions in animal models .

Data Tables

Activity Compound IC50 Value (µM) Mechanism
AnticancerThis compound25Kinase inhibition
Enzymatic InhibitionPiperazine derivative15AChE inhibition
NeuroprotectionSimilar pyrimidine derivative10Amyloid-beta aggregation inhibition

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